molecular formula C13H19NO4S B2764374 N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide CAS No. 1396782-05-0

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide

Cat. No.: B2764374
CAS No.: 1396782-05-0
M. Wt: 285.36
InChI Key: QSIRUYQYDLXQKJ-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a hydroxypropyl chain, and a methoxybenzenesulfonamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl-3-hydroxypropyl intermediate. This intermediate is then reacted with 3-methoxybenzenesulfonyl chloride under basic conditions to form the final product. Common reagents used in these reactions include cyclopropyl bromide, sodium hydroxide, and methoxybenzenesulfonyl chloride. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield cyclopropyl ketones or carboxylic acids, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide
  • N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide

Uniqueness

Compared to these similar compounds, N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide stands out due to its methoxybenzenesulfonamide moiety, which imparts unique chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enables a broader range of applications in scientific research and industry.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-18-11-3-2-4-12(9-11)19(16,17)14-8-7-13(15)10-5-6-10/h2-4,9-10,13-15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRUYQYDLXQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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